molecular formula C18H21N3O B2725420 (E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035019-14-6

(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide

Cat. No. B2725420
CAS RN: 2035019-14-6
M. Wt: 295.386
InChI Key: MUJHNMDQVLNUFI-SDNWHVSQSA-N
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Description

“(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide” is a compound that has been studied for its potential as a therapeutic agent. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP), which has been found to effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants .


Synthesis Analysis

The synthesis of THPP derivatives involves a series of chemical reactions. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process involves the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .

Scientific Research Applications

Synthesis and Derivatives

(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is a compound with potential applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds. One study demonstrates the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, by reacting 3,5-diamino-4-phenylazo-pyrazoles with acrylonitrile, yielding derivatives that could be further transformed into oxo derivatives with potential biological activities (Elnagdi, Sallam, & Ilias, 1975).

Biological Activities

Research on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , shows significant cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential in anticancer research (Hassan, Hafez, Osman, & Taha, 2014). Another study focusing on pyrazolopyridines, derived from similar enaminone structures, exhibited antioxidant, antitumor, and antimicrobial activities, suggesting the compound's versatility in medicinal chemistry applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Polymerization and Material Science

The compound's acrylamide group indicates its potential in polymer science. For example, homopolymers of N-acryloyl-l-phenylalanine methyl ester, sharing structural similarity, were synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in products with controlled molecular weight and low polydispersity, which could be useful in developing new polymeric materials (Mori, Sutoh, & Endo, 2005).

properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14(11-15-7-3-2-4-8-15)18(22)19-12-16-13-20-21-10-6-5-9-17(16)21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,19,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJHNMDQVLNUFI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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